1-(2,4,5-Trifluorophenyl)ethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trifluorophenyl)ethylhydrazine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethylhydrazine moiety
Preparation Methods
The synthesis of 1-(2,4,5-Trifluorophenyl)ethylhydrazine typically involves the reaction of 2,4,5-trifluorobenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4,5-Trifluorophenyl)ethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4,5-Trifluorophenyl)ethylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethylhydrazine moiety can participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4,5-Trifluorophenyl)ethylhydrazine can be compared with other similar compounds such as:
1-(2,4-Difluorophenyl)ethylhydrazine: Lacks one fluorine atom, resulting in different chemical properties and reactivity.
1-(2,4,5-Trichlorophenyl)ethylhydrazine: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and environmental impact.
1-(2,4,5-Trifluorophenyl)methylhydrazine: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)ethylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(13-12)5-2-7(10)8(11)3-6(5)9/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIKWNFQXJHFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.